methyl 3-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)benzoate
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Overview
Description
METHYL 3-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOATE is a complex organic compound featuring an imidazole ring, a benzoate ester, and a sulfanylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOATE typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Sulfanylacetyl Group: This step involves the reaction of the imidazole derivative with a sulfanylacetyl chloride under basic conditions.
Esterification: The final step is the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
METHYL 3-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of METHYL 3-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets:
Molecular Targets: The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity.
Pathways Involved: The compound may modulate oxidative stress pathways by acting as an antioxidant or enzyme inhibitor.
Comparison with Similar Compounds
Similar Compounds
Cimetidine: Another imidazole derivative used as an H2 receptor antagonist.
Metronidazole: An imidazole-based antibiotic.
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor.
Uniqueness
METHYL 3-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOATE is unique due to its combination of an imidazole ring, a sulfanylacetyl group, and a benzoate ester. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H19N3O3S |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
methyl 3-[[2-[(4-ethyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C16H19N3O3S/c1-4-13-10(2)17-16(19-13)23-9-14(20)18-12-7-5-6-11(8-12)15(21)22-3/h5-8H,4,9H2,1-3H3,(H,17,19)(H,18,20) |
InChI Key |
KMHUCPFKLRFOLC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=N1)SCC(=O)NC2=CC=CC(=C2)C(=O)OC)C |
Origin of Product |
United States |
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